

2-Aminoindan: A Technical Guide to a Rigid Amphetamine Analogue

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (2-AI) is a psychoactive substance and a conformationally rigid analogue of amphetamine.[1] Its structure, where the ethylamine side chain of amphetamine is cyclized into an indan ring, provides a valuable tool for structure-activity relationship studies of psychostimulants.[2][3] This technical guide provides an in-depth analysis of 2-AI, focusing on its chemical properties, pharmacological profile as a monoamine releasing agent, and its comparative effects with amphetamine. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

2-Aminoindan, also known as 2-indanamine, is a cyclic analogue of amphetamine.[4][5] The key structural difference is the cyclization of the amphetamine side-chain, which restricts its conformational freedom.[3]

Table 1: Chemical Identifiers and Properties of 2-Aminoindan



Property	Value	Reference
IUPAC Name	2,3-dihydro-1H-inden-2-amine	[6]
Synonyms	2-Indanamine, SU-8629	[6]
CAS Number	2975-41-9	[6]
Molecular Formula	C ₉ H ₁₁ N	[6]
Molar Mass	133.194 g/mol	[6]

Synthesis

Several synthetic routes for **2-aminoindan** have been reported. One common method involves the reduction of 2-indanone oxime.[7] Another approach starts from indene, which undergoes addition and subsequent reduction.[8] A distinct method involves the isomerization of 1,2,3,4-tetrahydroisoguinoline in the presence of a solid acid catalyst.[9]

Experimental Protocol: Synthesis via Isomerization of Tetrahydroisoquinoline

This protocol is adapted from a patented method for the production of **2-aminoindan**.[9]

- Reaction Setup: A reaction vessel is charged with 1,2,3,4-tetrahydroisoquinoline and a solid acid catalyst (e.g., a zeolite-based catalyst).
- Isomerization: The mixture is heated under pressure, leading to the isomerization of the tetrahydroisoguinoline ring system to form 2-aminoindan.
- Purification: The resulting reaction mixture is subjected to distillation to isolate 2aminoindan. Purity can be assessed by gas chromatography.
- Salt Formation (Optional): The purified 2-aminoindan base can be reacted with an appropriate acid (e.g., hydrochloric acid, sulfuric acid) in an organic solvent to form the corresponding salt, which can then be isolated by filtration.[9]

Pharmacological Profile



2-Aminoindan primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) over the serotonin transporter (SERT).[6][7] This profile is similar to that of (+)-amphetamine.[7]

Monoamine Transporter Interactions

The interaction of 2-AI with monoamine transporters has been characterized through in vitro release assays and radioligand binding studies.

Table 2: Monoamine Release Potency (EC₅₀, nM) of **2-Aminoindan** and Related Compounds

Compound	NET	DAT	SERT	Reference
2-Aminoindan (2- Al)	86	439	>10,000	[6][7]
(+)- Amphetamine	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	
MDAI	117	1,334	114	[6]
MMAI	3,101	>10,000	31	[6]
5-MeO-AI	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	

Table 3: Binding Affinity (K_i , nM) of **2-Aminoindan** for α_2 -Adrenergic Receptors

Receptor Subtype	K _i (nM)	Reference
Ω2a	134	[7][10]
Ω2e	211	[7][10]
α20	41	[7][10]



Experimental Protocol: In Vitro Monoamine Release Assay

This protocol is a generalized procedure based on descriptions of synaptosomal neurotransmitter release assays.[7]

- Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.
- Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine or a substrate analogue (e.g., [3H]MPP+ for DAT, [3H]norepinephrine for NET, [3H]serotonin for SERT) to allow for uptake.
- Drug Incubation: The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., **2-aminoindan**).
- Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
- Data Analysis: The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compound in inducing monoamine release.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to neurotransmitter transporters or receptors.[11][12]

- Membrane Preparation: Brain tissue expressing the target transporter or receptor is homogenized and centrifuged to isolate cell membranes.
- Assay Setup: The membrane preparation is incubated with a specific radioligand for the target site (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (competitor).
- Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium.
 The reaction is then terminated by rapid filtration through glass fiber filters to separate bound



from free radioligand.

- Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a K₁ value using the Cheng-Prusoff equation.

Behavioral Pharmacology: Comparison with Amphetamine

As a rigid analogue of amphetamine, **2-aminoindan** exhibits some similar behavioral effects, particularly stimulant properties.[6][13]

Locomotor Activity

Studies in rodents have shown that **2-aminoindan** can produce stimulant effects, though its profile differs from that of amphetamine. While amphetamine robustly increases motor activity, **2-aminoindan** has been reported to have more modest effects and, at certain doses, may even reduce motor activity.[13]

Experimental Protocol: Locomotor Activity Assessment in Rodents

This is a general protocol for measuring locomotor activity in rodents.[14][15][16]

- Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
- Habituation: Animals are habituated to the testing environment for a set period before drug administration to reduce novelty-induced hyperactivity.
- Drug Administration: Animals are administered the test compound (e.g., **2-aminoindan** or amphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).

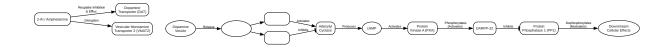


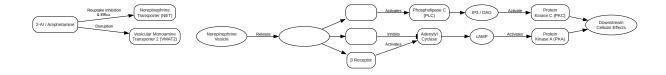
- Data Collection: Locomotor activity, measured as beam breaks or distance traveled, is recorded for a defined period following drug administration.
- Data Analysis: The locomotor activity data are analyzed to compare the effects of different doses of the test compounds with the vehicle control.

Signaling Pathways

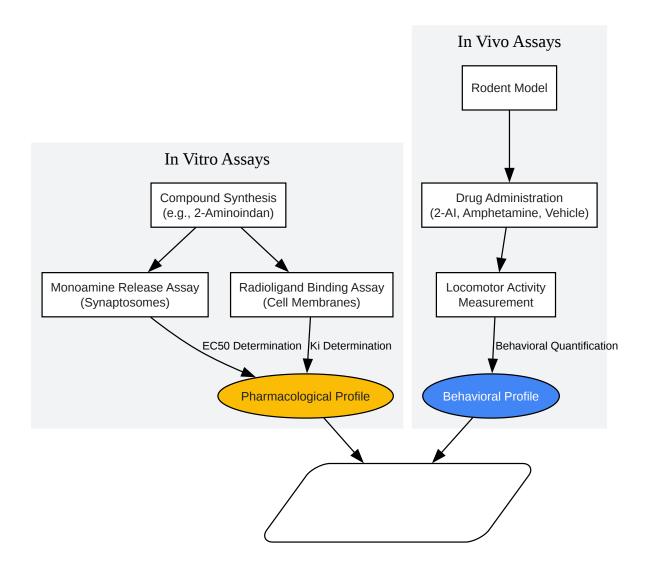
The stimulant effects of **2-aminoindan** and amphetamine are primarily mediated by their ability to increase extracellular concentrations of dopamine and norepinephrine, which then act on their respective postsynaptic receptors to modulate downstream signaling cascades.[17][18]

Dopaminergic Signaling Pathway









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References

- 1. Aminoindanes--the next wave of 'legal highs'? PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge PMC [pmc.ncbi.nlm.nih.gov]

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- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Details for Aminoindanes [unodc.org]
- 6. 2-Aminoindane Wikipedia [en.wikipedia.org]
- 7. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113801033A Synthesis method of 2-aminoindan or derivatives thereof Google Patents [patents.google.com]
- 9. JPH0597778A Method for producing 2-aminoindane and salts thereof Google Patents [patents.google.com]
- 10. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding methods: practical guide and tips PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 16. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin-norepinephrine-dopamine reuptake inhibitor Wikipedia [en.wikipedia.org]
- 18. static.selfdecode.com [static.selfdecode.com]
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